
1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide represents a novel chemical entity with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological models, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H19N5O4S
- Molecular Weight : 389.4 g/mol
- CAS Number : 1171746-26-1
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a methylsulfonyl group, which are crucial for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O4S |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1171746-26-1 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess bactericidal effects against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonamide functionality in enhancing potency against Mtb and multidrug-resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on various cancer cell lines. For example, compounds with similar pyrazole structures have shown IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines . The presence of electron-donating groups on the phenyl ring was found to be critical for enhancing anticancer activity .
Anti-inflammatory Effects
Inhibition of cyclooxygenase (COX) enzymes is another area of interest. Pyrazole derivatives have been reported to exhibit selective COX-II inhibitory activity, suggesting potential applications in treating inflammatory conditions. Some compounds showed IC50 values significantly lower than established COX-II inhibitors like Celecoxib .
Table 2: Biological Activities Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Mtb; MIC < 0.5 μM |
| Anticancer | Cytotoxic to Jurkat and A-431 cells; IC50 < Doxorubicin |
| Anti-inflammatory | Selective COX-II inhibition; IC50 < Celecoxib |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the introduction of sulfonamide groups significantly influence biological activity. The presence of specific substituents can enhance binding affinity to biological targets or improve pharmacokinetic properties.
Key Findings from SAR Studies
- Sulfonamide Group : Essential for antibacterial activity.
- Methyl Substituents : Enhance lipophilicity and cellular uptake.
- Phenyl Ring Modifications : Critical for anticancer efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in Nature explored the activity of related pyrazole compounds against Mtb. The findings suggested that the incorporation of a sulfonamide group significantly increased the bactericidal effects compared to analogous compounds lacking this feature .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that modifications to the pyrazole core improved cytotoxicity. Compounds were tested against A-431 and Jurkat cells, revealing promising results with IC50 values comparable to leading chemotherapeutic agents .
特性
IUPAC Name |
1-ethyl-5-methyl-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-22-11(2)9-14(21-22)16(23)18-17-20-19-15(26-17)10-12-5-7-13(8-6-12)27(3,24)25/h5-9H,4,10H2,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIUAXCKFNHWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














